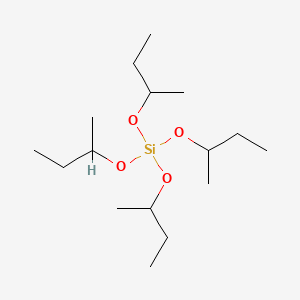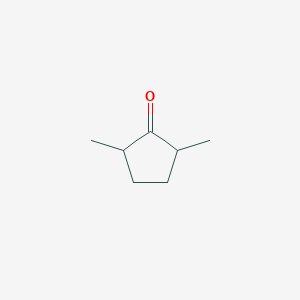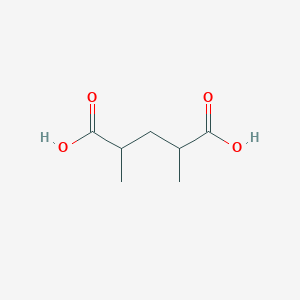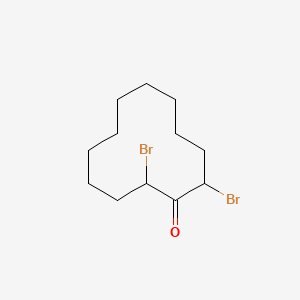
1-(3-Methoxybenzyl)piperazine
Descripción general
Descripción
1-(3-Methoxybenzyl)piperazine is a type of piperazine derivative . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs .
Synthesis Analysis
Piperazines can be synthesized through various methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The molecular formula of 1-(3-Methoxybenzyl)piperazine is C12H18N2O . The average mass is 206.284 Da and the monoisotopic mass is 206.141907 Da .Physical And Chemical Properties Analysis
1-(3-Methoxybenzyl)piperazine is a solid . The exact physical and chemical properties of this specific compound are not well-documented in the available resources.Aplicaciones Científicas De Investigación
Neuroscience Research
1-(3-Methoxybenzyl)piperazine is utilized in neuroscience for its potential impact on neurotransmitter systems. It’s often used in the synthesis of compounds that target serotonin and dopamine receptors, which are crucial in the study of mood disorders, schizophrenia, and Parkinson’s disease .
Pharmacology
In pharmacology, this compound serves as an intermediate in the creation of various drugs. Its derivatives exhibit a broad therapeutic spectrum, including antidepressant, antihypertensive, and anticancer properties. It’s particularly significant in the development of new pharmacological agents due to its ability to improve water solubility and bioavailability .
Materials Science
1-(3-Methoxybenzyl)piperazine is relevant in materials science for the identification and analysis of piperazine-based substances in seized materials. It’s used as a reference compound in analytical methods such as chromatography and spectroscopy, which are essential for ensuring the quality and safety of materials .
Biochemistry
In biochemistry, this compound is used in the study of metabolic pathways and enzyme interactions. It can be a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical mechanisms underlying various physiological processes .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 1-(3-Methoxybenzyl)piperazine could be explored for their potential use in the development of new pesticides or growth regulators, given their bioactive properties .
Environmental Science
1-(3-Methoxybenzyl)piperazine and its derivatives can be studied for their environmental impact, particularly in water systems. Research may focus on their biodegradability, toxicity to aquatic life, and potential as environmental contaminants .
Mecanismo De Acción
Target of Action
1-(3-Methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are known to have a broad range of pharmacological properties .
Mode of Action
It’s known that many piperazine compounds generally work by paralyzing parasites, which allows the host body to easily expel the invasive organism .
Biochemical Pathways
Piperazines, in general, are known to interact with various biochemical pathways depending on their specific chemical structure .
Pharmacokinetics
A related compound, piperazine, is known to be protein-bound to an extent of 60-70% .
Result of Action
The general effect of many piperazine compounds is the paralysis of parasites, facilitating their expulsion from the host body .
Action Environment
It’s known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . This solubility profile may influence its action and efficacy in different environments.
Safety and Hazards
Direcciones Futuras
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on expanding the structural diversity of piperazines, such as 1-(3-Methoxybenzyl)piperazine, to explore their potential applications in drug discovery .
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWNAISVQHRFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330255 | |
| Record name | 1-(3-methoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)piperazine | |
CAS RN |
55212-32-3 | |
| Record name | 1-(3-methoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)








![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)
![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)


